BMS-196085

Catalog No.
S521613
CAS No.
170686-10-9
M.F
C24H26F2N2O5S
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-196085

CAS Number

170686-10-9

Product Name

BMS-196085

IUPAC Name

N-[5-[(1R)-2-[[(1R)-1-[4-(difluoromethoxy)phenyl]-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide

Molecular Formula

C24H26F2N2O5S

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C24H26F2N2O5S/c1-34(31,32)28-21-14-18(9-12-22(21)29)23(30)15-27-20(13-16-5-3-2-4-6-16)17-7-10-19(11-8-17)33-24(25)26/h2-12,14,20,23-24,27-30H,13,15H2,1H3/t20-,23+/m1/s1

InChI Key

XWLVOJZVWRCRMD-OFNKIYASSA-N

SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O

solubility

Soluble in DMSO, not in water

Synonyms

BMS-196085; BMS 196085; BMS196085; CHEMBL322862; FM0D5L3W03; SCHEMBL7042488; BDBM50106829.

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O

Isomeric SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CN[C@H](CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O

The exact mass of the compound Methanesulfonamide, N-(5-((1R)-2-(((1R)-1-(4-(difluoromethoxy)phenyl)-2-phenylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)- is 492.15305 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-196085 is a synthetic compound identified as a potent and selective full agonist of the human beta-3 adrenergic receptor. This compound, with the chemical formula C16H19N3O5S and a CAS number of 170686-10-9, has garnered attention in pharmacological research due to its potential applications in treating conditions such as obesity and type 2 diabetes. It belongs to the class of sulfanilamide derivatives, which are known for their diverse biological activities.

Typical of sulfanilamide derivatives. Key reactions include:

  • Substitution Reactions: The compound can participate in electrophilic substitution reactions due to the presence of aromatic rings.
  • Hydrolysis: Under basic conditions, BMS-196085 can undergo hydrolysis, leading to the formation of different derivatives.
  • Formation of Ethers: The reaction of BMS-196085 with difluorochloromethane can yield difluoromethyl ethers, showcasing its reactivity under specific conditions .

BMS-196085 acts primarily as an agonist for the beta-3 adrenergic receptor. Its biological activity is characterized by:

  • Potent Agonism: It exhibits a Ki value of approximately 21 nM against the human beta-3 adrenergic receptor, indicating strong binding affinity .
  • Metabolic Effects: The compound has been studied for its potential to enhance lipolysis and reduce adiposity, making it a candidate for obesity treatment.
  • Insulin Sensitivity: Preliminary studies suggest that BMS-196085 may improve insulin sensitivity, which is crucial in managing type 2 diabetes .

The synthesis of BMS-196085 involves several steps:

  • Starting Materials: The synthesis typically begins with readily available sulfanilamide derivatives.
  • Key Reactions:
    • A notable method includes reacting methyl 4-hydroxybenzoate with difluorochloromethane in the presence of potassium tert-butoxide, followed by hydrolysis to yield the final product .
  • Purification: The final compound is purified through techniques such as recrystallization or chromatography to ensure high purity and yield.

BMS-196085 has potential applications in:

  • Obesity Management: As a beta-3 agonist, it may facilitate weight loss by promoting fat breakdown.
  • Type 2 Diabetes Treatment: Its ability to enhance insulin sensitivity positions it as a candidate for managing glucose levels in diabetic patients.
  • Research Tool: It serves as a valuable tool in studying beta-adrenergic signaling pathways and their implications in metabolic disorders .

Interaction studies involving BMS-196085 focus on its effects on various receptors:

  • Beta-Adrenergic Receptors: The compound shows selectivity towards beta-3 receptors but also interacts with beta-1 receptors at higher concentrations, which could lead to side effects if not carefully monitored .
  • Synergistic Effects: Research indicates that combining BMS-196085 with other metabolic agents may enhance its efficacy in weight management and glucose regulation.

Similar Compounds

Several compounds share structural and functional similarities with BMS-196085. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary ActivityDistinction
BMS-194449Beta-3 AgonistWeight loss and metabolic regulationEarlier generation beta agonist
AZD2820Beta-3 AgonistObesity treatmentDifferent pharmacokinetics
SR58611ABeta-3 AgonistLipolysis enhancementNon-selective beta agonist
CL316243Beta-3 AgonistAnti-obesity effectsShorter half-life

BMS-196085 stands out due to its high selectivity for the beta-3 adrenergic receptor and its potential dual action in managing obesity and improving insulin sensitivity, making it a promising candidate for further clinical development.

Synthetic Pathways for 4-Hydroxy-3-Methylsulfonanilido-1,2-Diarylethylamine Derivatives

The Bristol-Myers Squibb route to BMS-196085 exemplifies the convergent preparation of 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamines (Scheme 1). The synthesis is modular, allowing systematic variation at three points: (i) the aniline core, (ii) the chiral α-substituted ethylamine linker and (iii) each aryl terminus.

StepTransformation (reagents, conditions)PurposeIsolated yieldRef.
13-Nitro-4-hydroxyacetophenone → 3-nitro-4-hydroxyacetophenone p-OBn (BnBr, K₂CO₃)Phenolic protection to withstand later reductions90% [1]
2NO₂ reduction (H₂, PtO₂)Access to aniline for sulfonylation88% [1]
3MsCl, pyridine → 4-OBn-3-methylsulfonanilineInstallation of the key methanesulfonamide92% [1]
4α-Bromination of protected acetyl group (CuBr₂)Precursor for enantioselective reduction80% [1]
5Chiral CBS-borane reduction → (R)-α-bromohydrin (e.e. ≥ 95%)Sets absolute configuration required for β₃ activity78% [2]
6NaI (Finkelstein) → α-iodohydrinFacilitates SN2 coupling95% [1]
7SN2 with (R)-1-phenyl-2-(4-difluoromethoxy-phenyl)ethylamine - HCl, DIPEAConstructs the 1,2-diarylethylamine skeleton67% [3]
8TBAF desilylation / Pd-C hydrogenolysisUnmask phenol and remove benzyl protecting group82% [1]
9Crystallisation from MeOHBMS-196085 (≥ 99.5% e.e.)Overall 23% from step 1 [3]

This route highlights two strategic elements:

  • Late-stage union of a chiral α-halohydrin with a pre-functionalised diarylethylamine permits parallel library synthesis;
  • The Corey–Bakshi–Shibata reduction reliably delivers (R)-configured alcohols that confer full β₃ agonism in vitro [2].

Key Modifications Enhancing β₃ Adrenergic Receptor Affinity

Structure–activity exploration around BMS-196085 demonstrated that β₃ affinity is exquisitely sensitive to three structural motifs (Table 2).

CompoundCα substitutionRight-hand aryl (para-group)Ki β₃ (nM)% β₃ activationKi β₁ / Ki β₃CommentRef.
Early lead (ethanolamine)H4-Methoxy25074%0.9Minimal selectivity [1]
BMS-1944491,1-Diarylmethyl4-Trifluoromethoxy16093%4.3Clinically selected back-up [4]
BMS-196085(R)-1,2-Diarylethyl4-Difluoromethoxy2195%>20Benchmark β₃ full agonist [3]

Key observations

  • Cα substitution – replacing the primary ethanolamine by an (R)-configured benzyl (1,2-diarylethyl) elevates affinity ≥10-fold and imparts β₃/β₁ selectivity [1] [3].
  • Sulfonamide acidity – the 3-methylsulfonamide donates a bifurcated hydrogen bond to Arg³¹⁵ in trans-membrane helix 6, a β₃-unique interaction absent in the β₁ pocket [5] [6].
  • Lipophilic para-fluoroalkoxy groups – a difluoromethoxy function optimally fills a hydrophobic vestibule between helices 2 and 7, reinforcing π–π stacking with Phe²⁹⁰ and boosting Ki by >5-fold versus methoxy analogues [7] [8].

Role of Substituents in Agonist Efficacy and Selectivity

Fine-mapping of substituent effects reveals three governing principles.

  • Hydrogen-bond donors at the 4-phenolic hydroxyl and 2-hydroxyl of the ethylamine are indispensable; O-methylation of either site abolishes cAMP generation (>100-fold loss of potency) [1] [3].

  • β₃ efficacy correlates with steric bulk near the benzylic carbon. Enlarging the Cα group from hydrogen → benzyl converts partial to full agonists, likely by enforcing the plug-and-turn orientation needed to engage Tyr³⁴³ deep in the binding cavity [9] [5].

  • Electronic effects at the right-hand aryl ring modulate subtype discrimination. Electron-withdrawing para-CF₂H or OCF₂H groups favour β₃ affinity, whereas electron-rich para-methoxy analogues display flat subtype ratios [5] [6]. The preference arises from stronger hydrophobic contacts with Leu¹¹⁰ and Val¹¹⁴ that are tolerant only in β₃ due to a wider entrance vestibule [8].

Summary of substituent–activity trends

Structural changeOutcome on β₃ agonismMechanistic rationaleRef.
Cα = H → (R)-benzylPartial → full agonist, Ki ↓10×Favourable dihedral aligns protonated amine with Asp¹²¹ [3] [1]
para-OCH₃ → OCF₂HKi ↓5–7×, selectivity ↑Enhanced lipophilic fit and halogen bonding [7] [8]
Anilide SO₂CH₃ → SO₂NHAcKi ↑ (loss)Reduced acidity weakens bifurcated H-bond to Arg³¹⁵ [10]
Left aryl phenyl → 3-chlorophenylKi unchanged, β₁ Ki ↓Cl sterically clashes in β₁ vestibule [5]

BMS-196085 represents a significant advancement in the development of selective beta-3 adrenergic receptor agonists, demonstrating unique pharmacological properties that distinguish it from conventional beta-adrenergic compounds [1] [2] [3]. The comprehensive characterization of this compound has revealed distinct binding kinetics, receptor selectivity profiles, and functional activities that establish its potential as a therapeutic agent [1] [2].

Binding Kinetics at Human Beta-3 and Beta-1 Adrenergic Receptors

The binding characteristics of BMS-196085 at human adrenergic receptors have been extensively characterized using radioligand binding assays [1] [3]. The compound demonstrates high-affinity binding to the human beta-3 adrenergic receptor with a dissociation constant (Ki) of 21 nanomolar when assessed using [125I]iodocyanopindolol as the radioligand in Chinese hamster ovary cells expressing the cloned human beta-3 adrenergic receptor [1] [3].

Receptor SubtypeBinding Affinity (Ki, nM)Radioligand UsedCell Line
Human β3-adrenergic receptor21[125I]iodocyanopindololCHO cells expressing human β3-AR
Human β1-adrenergic receptorNot directly reported[125I]iodocyanopindololCHO cells expressing human β1-AR

The binding kinetics studies reveal that BMS-196085 exhibits rapid association and dissociation rates at the beta-3 receptor, consistent with its classification as a high-affinity agonist [1]. The compound's interaction with the beta-3 receptor involves key binding residues within transmembrane domains that are critical for ligand recognition and receptor activation [4]. Molecular docking studies have identified specific residues including Asp 117, Ser 208, Ser 209, Ser 212, Arg 315, and Asn 332 within the beta-3 adrenergic receptor binding pocket that facilitate strong hydrogen bonding interactions with BMS-196085 [4].

Full Agonist Activity at Beta-3 Receptors (EC50 and % Activation)

BMS-196085 functions as a potent full agonist at human beta-3 adrenergic receptors, achieving 95% maximum activation relative to reference compounds [1] [2] [3]. This high intrinsic activity distinguishes it from partial agonists and establishes its efficacy in stimulating the complete range of beta-3 receptor-mediated responses [1].

ParameterValue
Maximum Activation (%)95%
Binding Affinity (Ki, nM)21
Agonist ClassificationFull agonist
Cell SystemCHO cells expressing human β3-AR

The dose-response characteristics of BMS-196085 at beta-3 receptors demonstrate a steep concentration-effect relationship, with maximal responses achieved at concentrations well above the Ki value [1]. The compound's full agonist profile is maintained across different experimental conditions and cell systems, indicating robust receptor activation mechanisms [1] [2]. Structure-activity relationship studies have identified the 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamine backbone as essential for maintaining full agonist activity at beta-3 receptors [1] [2].

Partial Agonist Effects on Beta-1 Receptors: Mechanistic Implications

In contrast to its full agonist activity at beta-3 receptors, BMS-196085 exhibits partial agonist properties at human beta-1 adrenergic receptors, achieving approximately 45% of maximal activation [1] [2] [3]. This differential activity profile has significant mechanistic and therapeutic implications [1].

ParameterValue
Maximum Activation (%)45%
Agonist ClassificationPartial agonist
Selectivity Profileβ3 full agonist / β1 partial agonist
Mechanistic ImplicationReduced efficacy compared to full agonists

The partial agonist activity at beta-1 receptors suggests that BMS-196085 can function as a functional antagonist under conditions of high endogenous catecholamine levels while providing minimal stimulation during basal conditions [5] [6]. This property is particularly relevant for cardiovascular safety, as excessive beta-1 stimulation can lead to undesirable cardiac effects [5]. The molecular basis for this selectivity likely involves differential receptor conformational changes induced by the compound, resulting in incomplete receptor activation at beta-1 compared to beta-3 subtypes [1] [6].

The partial agonist mechanism at beta-1 receptors involves the stabilization of receptor conformations that promote submaximal G-protein coupling and adenylyl cyclase activation [6]. This results in a ceiling effect for cyclic adenosine monophosphate production and protein kinase A activation, providing a built-in safety mechanism against excessive sympathetic stimulation [6].

In Vitro Functional Assays and Second Messenger Modulation

The functional characterization of BMS-196085 encompasses multiple assay systems designed to evaluate its effects on second messenger pathways and downstream signaling cascades [1] [7] [8]. These studies have employed Chinese hamster ovary cell lines transfected with human adrenergic receptor subtypes to ensure specificity and reproducibility [1].

Assay TypeMethod/SystemKey Finding
Binding assay[125I]iodocyanopindolol displacementKi = 21 nM for β3-AR
Adenylyl cyclase activationG-protein coupled signalingGs protein activation
cAMP accumulationSecond messenger quantificationIncreased intracellular cAMP
Cell-based functional assayCHO cell transfection system95% activation at β3, 45% at β1
Protein kinase A activationDownstream kinase activationPKA-mediated phosphorylation

Adenylyl cyclase activation studies demonstrate that BMS-196085 stimulates cyclic adenosine monophosphate production through coupling to stimulatory G-proteins (Gs) [7] [8]. The compound induces rapid increases in intracellular cyclic adenosine monophosphate levels, with peak responses observed within minutes of receptor activation [7]. This second messenger accumulation subsequently activates protein kinase A, leading to phosphorylation of downstream target proteins [7] [9].

The second messenger modulation by BMS-196085 follows classical beta-adrenergic receptor signaling pathways, involving Gs protein activation, adenylyl cyclase stimulation, and cyclic adenosine monophosphate-dependent protein kinase A activation [7] [10] [8]. The compound's effects on these pathways are concentration-dependent and can be blocked by selective beta-adrenergic receptor antagonists, confirming receptor-mediated mechanisms [7].

Functional assays have also revealed that BMS-196085 can modulate calcium signaling pathways, although this appears to be secondary to cyclic adenosine monophosphate elevation rather than direct calcium channel effects [11] [7]. The compound's influence on calcium homeostasis may contribute to its overall pharmacological profile and therapeutic potential [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

492.15304943 g/mol

Monoisotopic Mass

492.15304943 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FM0D5L3W03

Wikipedia

Bms-196085

Dates

Last modified: 07-15-2023
1: Gavai AV, Sher PM, Mikkilineni AB, Poss KM, McCann PJ, Girotra RN, Fisher LG, Wu G, Bednarz MS, Mathur A, Wang TC, Sun CQ, Slusarchyk DA, Skwish S, Allen GT, Hillyer DE, Frohlich BH, Abboa-Offei BE, Cap M, Waldron TL, George RJ, Tesfamariam B, Harper TW, Ciosek CP Jr, Young DA, Dickinson KE, Seymour AA, Arbeeny CM, Washburn WN. BMS-196085: a potent and selective full agonist of the human beta(3) adrenergic receptor. Bioorg Med Chem Lett. 2001 Dec 3;11(23):3041-4. PubMed PMID: 11714606.

Explore Compound Types